BD 1047 ジヒドロブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BD 1047 Dihydrobromide is a selective functional antagonist of sigma-1 (σ1) receptor . It shows antipsychotic activity in animal models predictive of efficacy in schizophrenia . It has been used as an antagonist of sigma-1 receptor in hepatocellular carcinoma cells .
Molecular Structure Analysis
The chemical name of BD 1047 Dihydrobromide is N - [2- (3,4-Dichlorophenyl)ethyl]- N -methyl-2- (dimethylamino)ethylamine dihydrobromide . Its molecular weight is 437.04 .Chemical Reactions Analysis
BD 1047 Dihydrobromide is a potent and selective sigma-1 antagonist . It has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2 .Physical And Chemical Properties Analysis
BD 1047 Dihydrobromide is a white powder . It is soluble to 50 mM in water and to 50 mM in DMSO . It should be stored at 2-8°C .科学的研究の応用
シグマ-1 受容体のアンタゴニスト
BD 1047 ジヒドロブロミドは、肝細胞癌細胞におけるシグマ-1 受容体のアンタゴニストとして使用されてきました {svg_1}. シグマ-1 受容体の活性を阻害するため、特定の種類の癌の治療に役立ちます。
シグマ受容体研究
BD 1047 ジヒドロブロミドは、シグマ受容体研究に使用され、シグマ1 受容体と他のシグマ受容体サブタイプとの機能と役割を区別し特徴づけるのに役立ちます {svg_2} {svg_3}. これにより、これらの受容体がさまざまな生理学的プロセスにおいて果たす役割を理解することができます。
神経学的プロセス
BD 1047 ジヒドロブロミドは、神経学的プロセスにおける σ1 受容体の役割を定義するのに役立ちます {svg_4} {svg_5}. これにより、神経疾患の新規治療薬の開発に関する洞察を得ることができます。
抗ジストニア活性
BD-1047 は抗ジストニア活性を持っています {svg_6}. ハロペリドールとジ-o-トリルグアニジン(DTG)によって誘発されるジストニアを用量依存的に軽減することが判明しました {svg_7}.
コカイン作用のモジュレーション
シグマ-1 受容体は、ドーパミン放出を刺激し、コカインの作用を調節する上で重要な役割を果たします {svg_8}. BD 1047 ジヒドロブロミドは、シグマ-1 受容体のアンタゴニストであるため、コカイン依存症の治療に潜在的に使用できます。
疼痛管理
右坐骨神経の慢性絞扼損傷(CCI)を有するラットでは、BD1047 は誘導中に CCI によって誘発された機械的アロダイニアを有意に軽減しました {svg_9}. これは、疼痛管理におけるその潜在的な使用を示唆しています。
作用機序
Target of Action
BD 1047 Dihydrobromide is a selective functional antagonist of the sigma-1 receptor . The sigma-1 receptor is involved in modulating the release of dopamine and plays a significant role in the regulation of cocaine behavior .
Mode of Action
BD 1047 Dihydrobromide interacts with its primary target, the sigma-1 receptor, by acting as a functional antagonist . It exhibits a similar binding profile to that of BD 1063 but with higher affinity (approximately 10-fold) at both sigma-1 and sigma-2 sites .
Biochemical Pathways
It is known that the sigma-1 receptor plays a crucial role in several neurological processes . By acting as an antagonist, BD 1047 Dihydrobromide can potentially influence these processes.
Pharmacokinetics
It is soluble in water and dmso, which may influence its bioavailability .
Result of Action
BD 1047 Dihydrobromide shows antipsychotic activity in animal models predictive of efficacy in schizophrenia . It has been used as an antagonist of the sigma-1 receptor in hepatocellular carcinoma cells . It also decreases the Apomorphine (APO)-induced climbing behavior at the dose of 10 mg/kg in mice .
Action Environment
It’s worth noting that the compound’s storage conditions (4°c, sealed storage, away from moisture ) may play a role in maintaining its stability and efficacy.
Safety and Hazards
将来の方向性
BD 1047 Dihydrobromide is used in sigma receptor research to help differentiate and characterize the function and role of the sigma1 receptor versus other sigma receptor subtypes . It is also used to define the role of σ1 receptors in neurological processes . Future research may continue to explore its potential applications in various fields .
特性
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALTFHGLDVJHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662758 |
Source
|
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138356-21-5 |
Source
|
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138356-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does BD 1047 dihydrobromide interact with sigma receptors, and what are the downstream effects observed in the study?
A1: BD 1047 dihydrobromide acts as a sigma 1 (σ1) receptor antagonist []. In the study, pre-treatment with BD 1047 dihydrobromide effectively blocked the effects of the σ1 receptor agonist Afobazole on lymphatic vessel contractility. This suggests that BD 1047 dihydrobromide competitively binds to the σ1 receptor, preventing Afobazole from binding and exerting its effects on intracellular calcium levels and ultimately, lymphatic vessel contraction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。